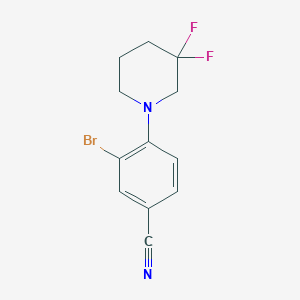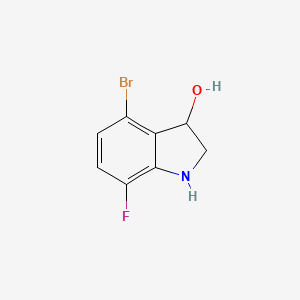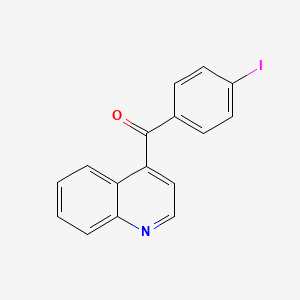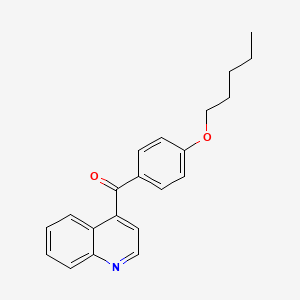
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
描述
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-5-chlorobenzyl alcohol with trifluoromethylating agents under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Fluoro-5-chlorobenzyl alcohol.
Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide) and a base (e.g., potassium carbonate).
Reaction Conditions: The reaction is carried out in an appropriate solvent (e.g., dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
- 2-Fluoro-5-methylbenzyl alcohol
Comparison: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the simultaneous presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOPRCFFCKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)


![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)

